1-(5-Chloro-2-hydroxyphenyl)-2,2,2-trifluoroethanone
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Overview
Description
“1-(5-Chloro-2-hydroxyphenyl)ethanone” is a chemical compound with the molecular formula C8H7ClO2 and a molecular weight of 170.593 . It’s also known by other names such as “Acetophenone, 5’-chloro-2’-hydroxy-”, “2-Acetyl-4-chlorophenol”, “5’-Chloro-2’-hydroxyacetophenone”, “2’-Hydroxy-5’-chloroacetophenone”, and "5-Chloro-2-hydroxyacetophenone" .
Molecular Structure Analysis
The molecular structure of “1-(5-Chloro-2-hydroxyphenyl)ethanone” can be viewed using Java or Javascript . The structure of a related compound, “1-(5-chloro-2-hydroxyphenyl)- N - (1,3-dioxoisoindolin-2-yl)-5-oxopyrrolidine-3-carboxamide”, was unambiguously assigned by means of X-ray diffraction analysis data .Scientific Research Applications
Synthesis and Pharmaceutical Applications
- This compound is used in the synthesis of N-(4-Chloro-2-trifluoroactyl phenyl) - aminothiazole derivatives, showing significant antibacterial and antifungal activity. These compounds have potential applications in developing new antimicrobial agents (Sujatha, Shilpa, & Gani, 2019).
Material Science and Polymer Chemistry
It serves as a precursor in synthesizing novel polyimides with desirable properties like solubility in various solvents, good thermal stability, and excellent mechanical properties. These polyimides have potential applications in high-performance materials (Yin, Li, Yang, Yang, Fan, & Liu, 2005).
The compound is involved in creating fluorinated polyimides, characterized by high optical transparency, low dielectric constants, and good thermal stability, suitable for applications in electronics and optoelectronics (Tao, Yang, Liu, Fan, & Yang, 2009).
Organic Chemistry and Chemical Synthesis
It is utilized in various organic reactions, such as the formation of covalent organic frameworks, which are crucial in developing new materials with specific structural and functional properties (Marele, Mas‐Ballesté, Terracciano, Rodrı́guez-Fernández, Berlanga, Alexandre, Otero, Gallego, Zamora, & Gómez‐Rodríguez, 2012).
In catalytic enantioselective syntheses, this compound serves as a precursor for key intermediates in pharmaceuticals, such as the anti-HIV drug Efavirenz (Zheng, Zhang, & Meggers, 2018).
Safety and Hazards
Mechanism of Action
Target of Action
The compound has been associated with antioxidant activity , suggesting it may interact with reactive oxygen species (ROS) or enzymes involved in oxidative stress.
Mode of Action
Given its antioxidant activity , it’s plausible that the compound may neutralize ROS, thereby preventing cellular damage
Result of Action
The primary known result of 1-(5-Chloro-2-hydroxyphenyl)-2,2,2-trifluoroethanone’s action is its antioxidant activity . This suggests that the compound may protect cells from damage caused by ROS.
Properties
IUPAC Name |
1-(5-chloro-2-hydroxyphenyl)-2,2,2-trifluoroethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3O2/c9-4-1-2-6(13)5(3-4)7(14)8(10,11)12/h1-3,13H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIEZOWUWNOVSDH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.56 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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